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Compound of Interest

Compound Name:
Mca-glu-asp-ala-ser-thr-pro-cys-

OH

Cat. No.: B15550859 Get Quote

Technical Guide: Mca-Glu-Asp-Ala-Ser-Thr-Pro-
Cys-OH
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical properties and

potential applications of the fluorogenic peptide, Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH. This

peptide is an important tool for researchers in biochemistry and drug discovery, particularly for

the study of proteolytic enzymes. The core of this molecule is the peptide sequence Glu-Asp-

Ala-Ser-Thr-Pro-Cys, which is N-terminally labeled with a (7-Methoxycoumarin-4-yl)acetyl

(Mca) group. The Mca moiety is a fluorescent donor, suggesting the peptide's primary use as a

substrate in Fluorescence Resonance Energy Transfer (FRET) based assays for the detection

of protease activity. The presence of acidic amino acid residues, Glutamic acid (Glu) and

Aspartic acid (Asp), may indicate a specificity towards proteases that recognize and cleave at

such sites.

Chemical Properties
The fundamental chemical properties of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH are

summarized in the table below. These data are essential for the accurate preparation of stock
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solutions, determination of molar concentrations, and interpretation of experimental results.

Property Value Source

Full Name

(7-Methoxycoumarin-4-

yl)acetyl-L-glutamyl-L-aspartyl-

L-alanyl-L-seryl-L-threonyl-L-

prolyl-L-cysteine

N/A

Abbreviation Mca-GADASTPC-OH N/A

Molecular Formula C₃₉H₅₁N₇O₁₈S [1]

Molecular Weight 937.92 g/mol [1]

CAS Number 291297-58-0 [1]

Appearance White to off-white solid N/A

Purity
Typically ≥95% (as determined

by HPLC)
N/A

Solubility
Soluble in aqueous buffers,

DMSO, and DMF
N/A

Fluorescence
Excitation: ~325 nm, Emission:

~393 nm
[2]

Experimental Protocols
General Protocol for FRET-Based Protease Activity
Assay
This protocol outlines a general procedure for utilizing Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH
as a substrate in a FRET-based assay to measure protease activity. This assay relies on the

cleavage of the peptide by a protease, which separates the Mca fluorophore from a suitable

quencher, resulting in an increase in fluorescence.

Materials:

Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH
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A suitable fluorescence quencher (e.g., Dinitrophenyl (Dnp) or a commercial quencher)

conjugated to a carrier molecule or incorporated into the assay system.

Protease of interest

Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the protease

96-well black microplate

Fluorescence microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH in an appropriate

solvent (e.g., DMSO).

Prepare a working solution of the substrate by diluting the stock solution in the assay

buffer to the desired final concentration (typically in the low micromolar range).

Prepare a stock solution of the protease in the assay buffer.

Prepare serial dilutions of the protease for determining enzyme kinetics.

Assay Setup:

To each well of the 96-well black microplate, add the appropriate volume of assay buffer.

Add the protease solution to the designated wells. Include wells with buffer only as a

negative control.

Add the quencher to all wells if it is not already incorporated into the substrate or the

assay system.

Initiate the reaction by adding the Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH working

solution to all wells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15550859?utm_src=pdf-body
https://www.benchchem.com/product/b15550859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence Measurement:

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate

excitation (~325 nm) and emission (~393 nm) wavelengths.

Measure the fluorescence intensity at regular intervals over a specific period. The kinetic

read-out will show an increase in fluorescence over time as the substrate is cleaved.

Data Analysis:

Plot the fluorescence intensity versus time for each protease concentration.

The initial velocity (V₀) of the reaction can be determined from the initial linear portion of

the curve.

For enzyme kinetic studies, plot V₀ against the substrate concentration and fit the data to

the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Reagent Preparation

Assay Setup Data Acquisition & Analysis

Prepare Mca-Peptide
Stock Solution

Pipette Reagents
into 96-well Plate

Prepare Protease
Stock Solution

Prepare
Assay Buffer

Initiate Reaction &
Incubate

Measure Fluorescence
(Ex: 325nm, Em: 393nm)

Analyze Kinetic Data
(V₀, Kₘ, Vₘₐₓ)

Click to download full resolution via product page

FRET-based protease assay workflow.

Solid-Phase Peptide Synthesis (SPPS)
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The synthesis of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH can be achieved using standard

Fmoc-based solid-phase peptide synthesis protocols.

General Steps:

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with

the C-terminal amino acid, Cysteine (Cys), with its side chain appropriately protected.

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound

amino acid using a solution of piperidine in DMF.

Coupling: Add the next Fmoc-protected amino acid (Proline) along with a coupling agent

(e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin to form the peptide bond.

Wash: Thoroughly wash the resin to remove excess reagents and by-products.

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino

acid in the sequence (Thr, Ser, Ala, Asp, Glu).

Mca Labeling: After the final amino acid is coupled and deprotected, the Mca group is

introduced by reacting the N-terminus of the peptide with (7-Methoxycoumarin-4-yl)acetic

acid and a coupling agent.

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all

side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with

scavengers).

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Purification by RP-HPLC
The purity of the synthesized peptide is critical for reliable experimental results. RP-HPLC is

the standard method for the purification of synthetic peptides.

Typical Conditions:

Column: C18 reverse-phase column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to

elute the peptide. The exact gradient will need to be optimized.

Detection: UV absorbance at 220 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peak.

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the

identity by mass spectrometry.

Potential Signaling Pathway Involvement
While the specific biological target of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH is not yet

defined in the literature, it is plausible that the protease it is designed to detect plays a role in a

signaling cascade. Many proteases are key regulators of cellular signaling, often by activating

or degrading signaling molecules. Below is a hypothetical signaling pathway where a protease

that cleaves this substrate could be involved.
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Hypothetical protease-mediated signaling pathway.
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In this conceptual pathway, an extracellular signal activates a cell surface receptor, leading to

the activation of a protease. This active protease can then cleave its downstream targets,

which could include other proteins involved in the signaling cascade, ultimately leading to a

change in gene expression. The cleavage of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH in an in

vitro assay would serve as a proxy for the activity of this protease.

Conclusion
Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH is a valuable tool for the study of proteases. Its well-

defined chemical properties and its nature as a fluorogenic substrate make it suitable for high-

throughput screening of enzyme inhibitors and for detailed kinetic studies. While the specific

protease target for this substrate remains to be fully elucidated, the general protocols provided

in this guide will enable researchers to effectively utilize this compound in their investigations

into the roles of proteases in health and disease. Further research to identify the specific

enzyme(s) that cleave this peptide will be crucial in uncovering its full biological context and

potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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